Cas no 1805462-94-5 (Methyl 5-cyano-3-nitro-2-(trifluoromethoxy)benzoate)

Methyl 5-cyano-3-nitro-2-(trifluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 5-cyano-3-nitro-2-(trifluoromethoxy)benzoate
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- インチ: 1S/C10H5F3N2O5/c1-19-9(16)6-2-5(4-14)3-7(15(17)18)8(6)20-10(11,12)13/h2-3H,1H3
- InChIKey: YWNDFRNRVLXDIR-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(=CC(C#N)=CC=1C(=O)OC)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 438
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 105
Methyl 5-cyano-3-nitro-2-(trifluoromethoxy)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015013015-250mg |
Methyl 5-cyano-3-nitro-2-(trifluoromethoxy)benzoate |
1805462-94-5 | 97% | 250mg |
504.00 USD | 2021-06-21 | |
Alichem | A015013015-1g |
Methyl 5-cyano-3-nitro-2-(trifluoromethoxy)benzoate |
1805462-94-5 | 97% | 1g |
1,564.50 USD | 2021-06-21 | |
Alichem | A015013015-500mg |
Methyl 5-cyano-3-nitro-2-(trifluoromethoxy)benzoate |
1805462-94-5 | 97% | 500mg |
847.60 USD | 2021-06-21 |
Methyl 5-cyano-3-nitro-2-(trifluoromethoxy)benzoate 関連文献
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
Methyl 5-cyano-3-nitro-2-(trifluoromethoxy)benzoateに関する追加情報
Professional Introduction of Methyl 5-cyano-3-nitro-2-(trifluoromethoxy)benzoate (CAS No. 1805462-94-5)
Methyl 5-cyano-3-nitro-2-(trifluoromethoxy)benzoate, with the CAS number 1805462-94-5, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which includes a benzoate backbone substituted with a cyano group at the 5-position, a nitro group at the 3-position, and a trifluoromethoxy group at the 2-position. The methyl ester functionality further enhances its versatility in various chemical reactions and applications.
The synthesis of Methyl 5-cyano-3-nitro-2-(trifluoromethoxy)benzoate involves a series of carefully optimized steps, including nucleophilic aromatic substitution, nitration, and cyano group introduction. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields and purity levels.
The structural features of this compound make it highly valuable in various applications. The cyano group contributes to its high reactivity, making it suitable for use as an intermediate in the synthesis of advanced materials such as conductive polymers and high-performance adhesives. The nitro group, on the other hand, imparts strong electron-withdrawing properties, which are advantageous in designing molecules with specific electronic characteristics. Additionally, the trifluoromethoxy group enhances both the thermal stability and solubility of the compound, making it ideal for use in high-temperature applications.
Recent studies have highlighted the potential of Methyl 5-cyano-3-nitro-2-(trifluoromethoxy)benzoate in drug discovery. Its unique combination of functional groups allows for fine-tuning of pharmacokinetic properties such as bioavailability and metabolic stability. For example, researchers have demonstrated that derivatives of this compound exhibit promising anti-inflammatory and anticancer activities in preclinical models.
In terms of industrial applications, this compound has found utility in the production of advanced coatings and optical materials. Its ability to form stable ester linkages makes it a valuable component in polymer formulations that require high mechanical strength and resistance to environmental factors such as UV radiation and moisture.
From an environmental perspective, ongoing research is focused on developing sustainable methods for synthesizing and utilizing this compound. This includes exploring biodegradable alternatives to traditional solvents used in its production processes as well as investigating its potential for recycling or reuse in different chemical transformations.
In conclusion, Methyl 5-cyano-3-nitro-2-(trifluoromethoxy)benzoate (CAS No. 1805462-94-5) stands out as a versatile and innovative chemical entity with a wide range of applications across multiple disciplines. Its unique structure and functional groups continue to inspire new research directions aimed at unlocking its full potential while ensuring sustainable practices are adopted throughout its lifecycle.
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